molecular formula C10H10BrCl B8558042 4-Bromo-2-chloro-1-(2-methylprop-1-en-1-yl)benzene

4-Bromo-2-chloro-1-(2-methylprop-1-en-1-yl)benzene

Cat. No. B8558042
M. Wt: 245.54 g/mol
InChI Key: JGGJREZVCMZGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chloro-1-(2-methylprop-1-en-1-yl)benzene is a useful research compound. Its molecular formula is C10H10BrCl and its molecular weight is 245.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-chloro-1-(2-methylprop-1-en-1-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-1-(2-methylprop-1-en-1-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-chloro-1-(2-methylprop-1-en-1-yl)benzene

Molecular Formula

C10H10BrCl

Molecular Weight

245.54 g/mol

IUPAC Name

4-bromo-2-chloro-1-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C10H10BrCl/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-6H,1-2H3

InChI Key

JGGJREZVCMZGOL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=C(C=C1)Br)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude product of the title compound was synthesized by conducting the similar reaction to that mentioned in Example 23 (23d) using isopropyltriphenylphosphonium iodide (5.4 g, 12.6 mmol), potassium t-butoxide (1.5 g, 13.5 mmol) and 4-bromo-2-chlorobenzaldehyde (2.0 g, 9.0 mmol) that was obtained in Example 24 (24f). Subsequently, the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (0:10 to 6:94) as the eluent to afford the title compound (2.1 g) in a yield of 94% as a colourless oily product.
[Compound]
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Example 23 ( 23d )
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5.4 g
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1.5 g
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2 g
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[Compound]
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Example 24 ( 24f )
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